molecular formula C23H30N6O3S B2394555 (3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 1260936-90-0

(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No. B2394555
CAS RN: 1260936-90-0
M. Wt: 470.59
InChI Key: LCUVRSGVFUCRLZ-UHFFFAOYSA-N
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Description

(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N6O3S and its molecular weight is 470.59. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on compounds related to cannabinoids and their antagonists has elucidated their interaction with receptors, contributing to the understanding of molecular interactions and pharmacophore models. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provide insights into conformational analysis and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis of Therapeutic Agents

The synthesis of therapeutic agents, such as {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, demonstrates a linear bi-step approach, revealing potential in inhibiting α-glucosidase enzyme and evaluating hemolytic and cytotoxic profiles (Muhammad Athar Abbasi et al., 2019).

Apoptosis Induction and Tubulin Polymerization Inhibition

Derivatives designed and synthesized for cytotoxic activity, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, have shown promise in inducing apoptosis and inhibiting tubulin polymerization in cancer cells (K. Manasa et al., 2020).

X-ray Structure Characterisation

The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety highlight the importance of structural analysis in understanding compound properties (Hong-Shui Lv et al., 2013).

Antimicrobial and Anticancer Activities

Studies on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated potential antimicrobial and anticancer activities, offering new avenues for therapeutic applications (H. Hafez et al., 2016).

properties

IUPAC Name

[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3S/c1-6-27-15-20(23(30)29-18(4)14-17(3)24-29)22(25-27)33(31,32)28-12-10-26(11-13-28)21-9-7-8-16(2)19(21)5/h7-9,14-15H,6,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUVRSGVFUCRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C(=O)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

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